Cas no 2229630-29-7 (1-(3-fluoropyridin-2-yl)-2,2-dimethylcyclopropylmethanol)
1-(3-fluoropyridin-2-yl)-2,2-dimethylcyclopropylmethanol Chemical and Physical Properties
Names and Identifiers
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- 1-(3-fluoropyridin-2-yl)-2,2-dimethylcyclopropylmethanol
- EN300-1790078
- [1-(3-fluoropyridin-2-yl)-2,2-dimethylcyclopropyl]methanol
- 2229630-29-7
-
- Inchi: 1S/C11H14FNO/c1-10(2)6-11(10,7-14)9-8(12)4-3-5-13-9/h3-5,14H,6-7H2,1-2H3
- InChI Key: AWUJHILVGDHOAP-UHFFFAOYSA-N
- SMILES: FC1=CC=CN=C1C1(CO)CC1(C)C
Computed Properties
- Exact Mass: 195.105942232g/mol
- Monoisotopic Mass: 195.105942232g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 33.1Ų
1-(3-fluoropyridin-2-yl)-2,2-dimethylcyclopropylmethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1790078-0.05g |
[1-(3-fluoropyridin-2-yl)-2,2-dimethylcyclopropyl]methanol |
2229630-29-7 | 0.05g |
$1200.0 | 2023-09-19 | ||
| Enamine | EN300-1790078-0.1g |
[1-(3-fluoropyridin-2-yl)-2,2-dimethylcyclopropyl]methanol |
2229630-29-7 | 0.1g |
$1257.0 | 2023-09-19 | ||
| Enamine | EN300-1790078-0.25g |
[1-(3-fluoropyridin-2-yl)-2,2-dimethylcyclopropyl]methanol |
2229630-29-7 | 0.25g |
$1315.0 | 2023-09-19 | ||
| Enamine | EN300-1790078-0.5g |
[1-(3-fluoropyridin-2-yl)-2,2-dimethylcyclopropyl]methanol |
2229630-29-7 | 0.5g |
$1372.0 | 2023-09-19 | ||
| Enamine | EN300-1790078-1.0g |
[1-(3-fluoropyridin-2-yl)-2,2-dimethylcyclopropyl]methanol |
2229630-29-7 | 1g |
$1429.0 | 2023-06-02 | ||
| Enamine | EN300-1790078-2.5g |
[1-(3-fluoropyridin-2-yl)-2,2-dimethylcyclopropyl]methanol |
2229630-29-7 | 2.5g |
$2800.0 | 2023-09-19 | ||
| Enamine | EN300-1790078-5.0g |
[1-(3-fluoropyridin-2-yl)-2,2-dimethylcyclopropyl]methanol |
2229630-29-7 | 5g |
$4143.0 | 2023-06-02 | ||
| Enamine | EN300-1790078-10.0g |
[1-(3-fluoropyridin-2-yl)-2,2-dimethylcyclopropyl]methanol |
2229630-29-7 | 10g |
$6144.0 | 2023-06-02 | ||
| Enamine | EN300-1790078-1g |
[1-(3-fluoropyridin-2-yl)-2,2-dimethylcyclopropyl]methanol |
2229630-29-7 | 1g |
$1429.0 | 2023-09-19 | ||
| Enamine | EN300-1790078-5g |
[1-(3-fluoropyridin-2-yl)-2,2-dimethylcyclopropyl]methanol |
2229630-29-7 | 5g |
$4143.0 | 2023-09-19 |
1-(3-fluoropyridin-2-yl)-2,2-dimethylcyclopropylmethanol Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 1-(3-fluoropyridin-2-yl)-2,2-dimethylcyclopropylmethanol
Introduction to 1-(3-fluoropyridin-2-yl)-2,2-dimethylcyclopropylmethanol (CAS No. 2229630-29-7)
1-(3-fluoropyridin-2-yl)-2,2-dimethylcyclopropylmethanol, identified by the Chemical Abstracts Service Number (CAS No.) 2229630-29-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a unique structural framework, combining a pyridine ring with a cyclopropylmethyl moiety, which makes it a promising candidate for further exploration in drug discovery and development.
The structural motif of 1-(3-fluoropyridin-2-yl)-2,2-dimethylcyclopropylmethanol incorporates several key features that are highly relevant to modern pharmacological design. The presence of a fluorinated pyridine ring enhances the lipophilicity and metabolic stability of the molecule, while the cyclopropyl group introduces rigidity and spatial constraints that can influence binding affinity to biological targets. These structural elements make it an attractive scaffold for designing novel therapeutic agents.
In recent years, there has been a growing interest in fluorinated heterocycles due to their ability to modulate pharmacokinetic and pharmacodynamic properties of drug candidates. The fluorine atom in 1-(3-fluoropyridin-2-yl)-2,2-dimethylcyclopropylmethanol can participate in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking, thereby improving drug-receptor binding. This feature has been extensively studied in the context of developing kinase inhibitors, receptor modulators, and other therapeutic compounds.
The cyclopropylmethyl group in this compound contributes to its unique physicochemical properties, such as increased lipophilicity and reduced solubility in water. These characteristics can be advantageous in designing drugs that require poor water solubility for better membrane penetration or improved oral bioavailability. Additionally, the cyclopropyl ring can serve as a handle for further chemical modifications, allowing chemists to explore diverse structural analogs with tailored biological activities.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 1-(3-fluoropyridin-2-yl)-2,2-dimethylcyclopropylmethanol with various biological targets. These studies suggest that the compound may exhibit inhibitory activity against certain enzymes and receptors involved in critical disease pathways. For instance, preliminary computational analyses have indicated potential interactions with Janus kinases (JAKs) and tyrosine kinases, which are known to play pivotal roles in inflammatory responses and cancer progression.
The synthesis of 1-(3-fluoropyridin-2-yl)-2,2-dimethylcyclopropylmethanol presents unique challenges due to the complexity of its structural framework. However, recent methodological improvements in fluorination chemistry and cyclopropanation techniques have made it more feasible to access such molecules with high purity and yield. These advancements have opened up new avenues for exploring the synthetic pathways of related compounds, enabling rapid diversification of the chemical library for drug discovery.
In the context of medicinal chemistry, 1-(3-fluoropyridin-2-yl)-2,2-dimethylcyclopropylmethanol represents an example of how structural innovation can lead to the development of novel therapeutic agents. The combination of a fluorinated pyridine core with a cyclopropylmethyl group provides a versatile scaffold that can be modified to target various biological processes. This compound serves as a testament to the importance of interdisciplinary collaboration between synthetic chemists, biologists, and pharmacologists in advancing drug discovery efforts.
As research continues to uncover new biological functions and therapeutic targets, compounds like 1-(3-fluoropyridin-2-yl)-2,2-dimethylcyclopropylmethanol will continue to play a crucial role in shaping the future of pharmaceutical innovation. The unique structural features of this molecule offer opportunities for developing next-generation drugs with improved efficacy, selectivity, and safety profiles. By leveraging cutting-edge synthetic methodologies and computational tools, scientists are poised to unlock the full potential of such compounds in addressing unmet medical needs.
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